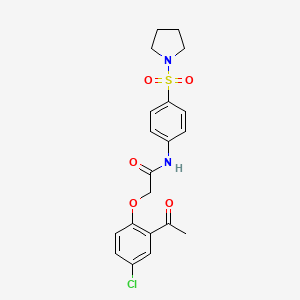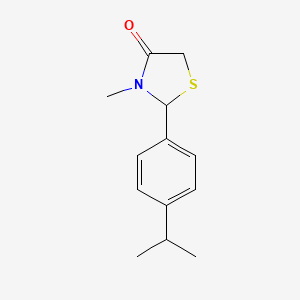
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Mécanisme D'action
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide can lead to the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have low toxicity in animal models, making it a safe candidate for further study. However, one of the limitations of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. One area of interest is the development of new drugs for the treatment of cancer and inflammatory diseases based on the structure of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. Additionally, further study is needed to determine the optimal dosing and administration of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in vivo. Finally, the potential use of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in combination with other drugs for synergistic effects should be explored.
Conclusion
In conclusion, 4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, or 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, is a promising candidate for use in various scientific fields due to its potential therapeutic applications. 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to have a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide in vivo and to explore its potential use in combination with other drugs for synergistic effects.
Méthodes De Synthèse
The synthesis of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-(Hydroxymethyl)benzoic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature under an inert atmosphere, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is in the development of new drugs for the treatment of cancer. 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation. Additionally, 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-11(13(17)12(10)16)18-14(20)9-3-1-8(7-19)2-4-9/h1-6,19H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFSHLGTMHAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)
